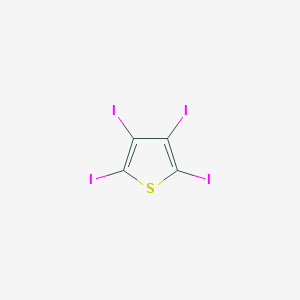

2,3,4,5-Tetraiodothiophene

描述

Structure

3D Structure

属性

IUPAC Name |

2,3,4,5-tetraiodothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4I4S/c5-1-2(6)4(8)9-3(1)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDOXSASHQWCRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=C1I)I)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4I4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172857 | |

| Record name | Thiophene, tetraiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19259-11-1 | |

| Record name | 2,3,4,5-Tetraiodothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19259-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, tetraiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019259111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THIOPHENE, TETRAIODO- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | THIOPHENE, TETRAIODO- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, tetraiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraiodothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,3,4,5 Tetraiodothiophene and Its Functionalized Analogues

Direct Halogenation Protocols for Thiophene (B33073) Ring Systems

The synthesis of polyhalogenated thiophenes, particularly the fully iodinated derivative, relies on carefully controlled direct halogenation strategies. These methods aim to overcome the challenges associated with the high reactivity of the thiophene ring and to achieve exhaustive substitution.

Controlled Polyiodination Strategies for Thiophene

The direct and complete iodination of the thiophene ring to yield 2,3,4,5-tetraiodothiophene is a challenging transformation that requires potent iodinating agents and optimized reaction conditions. One effective method involves the treatment of thiophene with an excess of iodine in the presence of a strong oxidizing agent, such as nitric acid, in a suitable solvent system. This approach drives the electrophilic substitution to completion, affording the desired tetraiodinated product. dtic.mil

Another powerful and commonly employed reagent for the iodination of thiophenes is N-iodosuccinimide (NIS). researchgate.netthieme-connect.com The reactivity of NIS can be significantly enhanced by the use of an acid catalyst, such as 4-toluenesulfonic acid, in a protic solvent like ethanol (B145695). researchgate.netthieme-connect.com While this system is highly effective for mono- and di-iodination, achieving complete iodination to this compound typically necessitates harsher conditions and a significant excess of the iodinating reagent.

Potassium dichloroiodate (KICl₂) has also been investigated as an iodinating agent for thiophene derivatives. researchgate.netresearchgate.net This reagent generates iodine monochloride (ICl) in situ, which then acts as the electrophile. researchgate.net The choice of solvent and reaction temperature is crucial in controlling the extent of iodination.

A convenient synthesis of 2,5-bis((trimethylsilyl)ethynyl)-3,4-diiodothiophene has been reported starting from the reaction of tetraiodothiophene with two equivalents of (trimethylsilyl)acetylene. This reaction selectively proceeds at the 2- and 5-positions, highlighting the differential reactivity of the iodine atoms on the thiophene ring. harvard.edu

Mechanistic Elucidation of Direct Iodination Reactions

The direct iodination of thiophene proceeds through a classical electrophilic aromatic substitution (SEAr) mechanism. researchgate.netslideshare.net The process is initiated by the generation of a potent electrophilic iodine species, such as the iodonium (B1229267) ion (I⁺) or a polarized iodine-containing molecule (e.g., I-Cl from KICl₂). researchgate.net

The key steps of the mechanism are as follows:

Formation of a π-complex: The electron-rich thiophene ring interacts with the electrophilic iodine species to form a π-complex. researchgate.net

Formation of a σ-complex (arenium ion): The π-complex then rearranges to a more stable σ-complex, also known as an arenium ion, where the iodine atom is covalently bonded to one of the carbon atoms of the thiophene ring. This step is typically the rate-determining step of the reaction. researchgate.net The stability of this intermediate is a key factor in determining the regioselectivity of the substitution. For thiophene, substitution at the α-positions (2 and 5) is generally favored due to the greater resonance stabilization of the corresponding σ-complex compared to substitution at the β-positions (3 and 4).

Deprotonation: A base present in the reaction mixture, which can be the solvent or the counter-ion of the iodinating reagent, removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the thiophene ring and yielding the iodinated product. researchgate.net

In the case of polyiodination to form this compound, this process occurs sequentially at all four positions of the thiophene ring. The introduction of each successive iodine atom deactivates the ring towards further electrophilic attack, making subsequent iodinations progressively more difficult and requiring more forcing reaction conditions.

Metal-Catalyzed Coupling Reactions Utilizing this compound as a Building Block

The presence of four carbon-iodine bonds in this compound makes it an exceptionally versatile platform for the construction of highly substituted thiophene derivatives through various metal-catalyzed cross-coupling reactions. These reactions allow for the selective formation of new carbon-carbon bonds, opening up avenues to a vast array of functionalized materials.

Palladium-Catalyzed Sonogashira Coupling for Alkynylthiophene Synthesis

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes), typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. organic-chemistry.orgmdpi.comlibretexts.org This reaction is particularly well-suited for the functionalization of this compound, allowing for the introduction of one or more alkynyl groups.

Research has shown that the Sonogashira coupling can be performed selectively on polyhalogenated thiophenes. For instance, a new synthetic method for dithieno[3,2-b:2′,3′-d]thiophenes was developed involving the selective dialkynylation at the 2,5-positions of tetraiodothiophene. researchgate.net This regioselectivity is attributed to the higher reactivity of the α-iodine atoms compared to the β-iodine atoms.

The general mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl iodide, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, copper(I) salt, and base), and finally reductive elimination to yield the alkynyl-substituted product and regenerate the palladium(0) catalyst. libretexts.org

| Catalyst System | Substrate | Alkyne | Product | Yield (%) | Reference |

| Pd(PPh₃)₄, CuI, Et₃N | This compound | (Trimethylsilyl)acetylene | 2,5-Bis((trimethylsilyl)ethynyl)-3,4-diiodothiophene | 84 | harvard.edu |

| PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Iodouracil derivatives | Propargyl alcohol | 5-Alkynyluracil derivatives | Moderate | mdpi.com |

| Pd(CF₃COO)₂, PPh₃, CuI, Et₃N | 2-Amino-3-bromopyridines | Various terminal alkynes | 2-Amino-3-alkynylpyridines | 72-96 | scirp.org |

Table 1: Examples of Sonogashira Coupling Reactions for the Synthesis of Alkynyl-Substituted Heterocycles.

Suzuki-Miyaura Coupling for Aryl-Substituted Thiophenes

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.orgorganic-chemistry.org This reaction is highly valued for its mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents.

In the context of this compound, the Suzuki-Miyaura coupling provides a direct route to aryl-substituted thiophenes. The differential reactivity of the iodo-substituents can, in principle, allow for the stepwise and selective introduction of different aryl groups at specific positions on the thiophene ring.

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the aryl group from the activated organoboron species to the palladium center, and reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst. libretexts.org The presence of a base is crucial for the activation of the organoboron reagent. organic-chemistry.org

| Catalyst System | Substrate | Boronic Acid | Product | Yield (%) | Reference |

| Pd(PPh₃)₄, K₂CO₃ | Aryl halides | Phenylboronic acid | Biphenyl derivatives | - | nih.gov |

| Pd(dppf)Cl₂, KF | (Z)-β-Enamido triflates | Arylboronic acids | β,β-Diaryl-substituted enamides | - | beilstein-journals.org |

| Pd₂(dba)₃, P(t-Bu)₃ | Aryl chlorides | Arylboronic acids | Biaryl derivatives | - | organic-chemistry.org |

Stille Coupling and Related Cross-Coupling Strategies for Thiophene Derivatization

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organotin compound (organostannane) with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide range of functional groups. However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org

The Stille coupling has been successfully applied to the functionalization of halogenated thiophenes. For example, the reaction of tributyl(thiophen-2-yl)stannane with 2,5-dibromo-3,4-dinitrothiophene (B14878) in the presence of a palladium catalyst yielded the corresponding coupled product in good yield. mychemblog.com This demonstrates the feasibility of using Stille coupling for the derivatization of polyhalogenated thiophenes.

The mechanism of the Stille coupling is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgscribd.comlibretexts.org The transmetalation step, where the organic group is transferred from the organostannane to the palladium complex, is often the rate-determining step. scribd.com

| Catalyst System | Substrate | Organostannane | Product | Yield (%) | Reference |

| Pd(PPh₃)₄ | 2,5-Dibromo-3,4-dinitrothiophene | Tributyl(thiophen-2-yl)stannane | 2,5-Bis(thiophen-2-yl)-3,4-dinitrothiophene | 80 | mychemblog.com |

| PdCl₂(PPh₃)₂ | Aryl halide | Aryl stannane | Biaryl derivative | - | mychemblog.com |

Table 3: Examples of Stille Coupling Reactions for Thiophene Derivatization.

Annulation and Cyclization Reactions to Construct Fused Thiophene Architectures

Annulation and cyclization strategies utilizing this compound or its derivatives are pivotal in creating polycyclic aromatic thiophene systems. These methods leverage the reactivity of the carbon-iodine bonds to build additional rings onto the central thiophene core.

Synthesis of Dithieno[3,2-b:2′,3′-d]thiophenes from Tetraiodothiophene

A robust method for synthesizing the dithieno[3,2-b:2′,3′-d]thiophene (DTT) framework, a key structure in organic electronics, begins with this compound. This multi-step approach offers a clear and controlled pathway to the fused tricyclic system. scribd.combasinc.com The synthesis protocol is initiated from thiophene and can be summarized in three main steps. scribd.comlibretexts.org

First, thiophene undergoes exhaustive iodination to produce this compound. scribd.com The second step involves a selective Sonogashira cross-coupling reaction. Due to the higher reactivity of the α-positions (2 and 5) of the tetraiodothiophene, terminal alkynes can be selectively coupled at these sites, leaving the iodine atoms at the β-positions (3 and 4) intact. This yields 2,5-dialkynyl-3,4-diiodothiophene intermediates. scribd.combasinc.com

The final and crucial step is a copper(I) iodide/TMEDA-catalyzed double annulation reaction. scribd.com The 2,5-dialkynyl-3,4-diiodothiophene intermediate is treated with a sulfur source, such as sodium sulfide (B99878) (Na₂S), which facilitates the intramolecular cyclization to form the two new thiophene rings, resulting in the desired dithieno[3,2-b:2′,3′-d]thiophene derivative. scribd.combasinc.com

Table 1: Key Steps in the Synthesis of Dithieno[3,2-b:2′,3′-d]thiophenes

| Step | Description | Starting Material | Key Reagents | Product |

| 1 | Tetraiodation | Thiophene | Iodine, Nitric Acid, Sulfuric Acid | This compound |

| 2 | Selective Dialkynylation | This compound | Terminal Alkyne, Pd/Cu catalyst | 2,5-Dialkynyl-3,4-diiodothiophene |

| 3 | Double Annulation | 2,5-Dialkynyl-3,4-diiodothiophene | Na₂S, CuI/TMEDA | Dithieno[3,2-b:2′,3′-d]thiophene |

One-Pot Strategies for Complex Polycyclic Thiophene Derivatives

To improve synthetic efficiency, reduce waste, and avoid the purification of intermediates, one-pot strategies for constructing complex thiophene-based architectures have been developed. For instance, a one-step modular construction of 2,6-disubstituted dithieno[3,2-b:2′,3′-d]thiophenes has been reported. ucsd.edu This method combines a Pd/Cu(I)-catalyzed Sonogashira coupling with a lithium amide (LiNH₂)-mediated ring-closing reaction using elemental sulfur in a single pot. ucsd.edu Such strategies allow for the direct introduction of various aryl substituents into the DTT core without the need for tedious separation processes, providing a rapid route to a library of functionalized materials. ucsd.edu

Electrochemical Synthesis and Selective Deiodination

Electrochemical methods offer a powerful and clean alternative to chemical reagents for inducing transformations. In the context of polyiodinated thiophenes, electrochemistry allows for precise control over the extent of deiodination by tuning the applied potential.

Controlled Potential Electroreduction of Polyiodinated Thiophenes

The electroreduction of polyhalothiophenes, such as this compound, provides a selective method for synthesizing less-halogenated derivatives that are otherwise difficult to obtain. cdnsciencepub.com It has been established through polarographic and preparative electrolysis studies that the iodine atoms at the α-positions (2 and 5) are reduced at a lower (less negative) potential than those at the β-positions (3 and 4). cdnsciencepub.com This difference in reduction potential allows for the stepwise and selective removal of the iodine atoms.

By carefully controlling the potential at a mercury cathode, specific products can be synthesized in good yields. cdnsciencepub.com For example, the controlled potential electrolysis of tetraiodothiophene allows for the sequential removal of the α-iodines first, followed by the β-iodines at more negative potentials. This methodology enables the targeted synthesis of 2,3,4-triiodothiophene and 3,4-diiodothiophene. cdnsciencepub.com

Table 2: Selective Electroreduction of this compound

| Starting Material | Applied Potential (vs. SCE) | Primary Product |

| This compound | -0.93 V | 2,3,4-Triiodothiophene |

| This compound | -1.20 V | 3,4-Diiodothiophene |

| 2,3,4-Tribromothiophene | -1.70 V | 3,4-Dibromothiophene |

Data derived from studies on polyhalothiophenes, illustrating the principle of selective dehalogenation. cdnsciencepub.com

Chemical Reactivity and Mechanistic Investigations of 2,3,4,5 Tetraiodothiophene

Reactivity Patterns in Fully Iodinated Thiophene (B33073) Systems

The reactivity of 2,3,4,5-tetraiodothiophene is dominated by the four carbon-iodine bonds, which serve as versatile handles for synthetic transformations, particularly in the realm of palladium-catalyzed cross-coupling reactions. The iodine substituents, being excellent leaving groups, facilitate the formation of new carbon-carbon bonds. However, the presence of four such groups on the electron-rich thiophene ring introduces challenges and opportunities regarding regioselectivity.

Prominent among the reactions of this compound are the Sonogashira and Stille couplings. thieme-connect.com The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been shown to proceed regioselectively with tetraiodothiophene. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.net This selectivity is crucial for the synthesis of specifically substituted thiophene derivatives. Similarly, the Stille coupling, which utilizes organotin reagents, has been reported in an isolated example with tetraiodothiophene, highlighting its potential for creating complex molecular architectures. thieme-connect.comnih.govrsc.orgorgsyn.orgopenochem.org

While direct examples of Suzuki-Miyaura coupling with this compound are not extensively documented, studies on analogous polyhalogenated heterocycles, such as 2,3,4,5-tetrabromofuran, demonstrate that site-selective Suzuki-Miyaura reactions are feasible. rsc.org These reactions allow for the convenient and selective synthesis of mono-, di-, and tetra-arylated furans, suggesting that tetraiodothiophene could behave similarly, providing access to a wide range of arylated thiophene compounds. mdpi.comorganic-chemistry.orgnih.gov The general mechanism for the Suzuki-Miyaura coupling involves the oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination. libretexts.org

Nucleophilic aromatic substitution on this compound is less common. The electron-rich nature of the thiophene ring generally disfavors direct attack by nucleophiles. Such reactions typically require strong activation, such as the presence of powerful electron-withdrawing groups on the ring, or specific reaction conditions that proceed via alternative mechanisms. ksu.edu.sagacariyalur.ac.inmasterorganicchemistry.comlibretexts.orgsavemyexams.com The reactivity in nucleophilic substitution reactions is influenced by the nature of the substrate, the nucleophile, the leaving group, and the solvent. gacariyalur.ac.in

Photochemical Dynamics and Carbon-Iodine Bond Fission

The photochemistry of iodinated thiophenes is characterized by the efficient cleavage of the carbon-iodine (C-I) bond upon absorption of ultraviolet (UV) light. While specific studies on this compound are limited, the extensive research on simpler iodothiophenes, such as 2-iodothiophene (B115884), and thiophene itself provides a robust model for understanding the fundamental processes involved. hhu.dersc.orgpsu.edu

Femtosecond Extreme Ultraviolet Probing of Dissociation Pathways

Femtosecond spectroscopy techniques have been instrumental in unraveling the ultrafast events that follow photoexcitation. nih.govensta-paris.fr Studies on thiophene have revealed that upon UV excitation, the molecule undergoes ultrafast internal conversion, often involving conical intersections and ring-opening, on a timescale of tens to hundreds of femtoseconds. hhu.dersc.orgpsu.edu

Intramolecular Relaxation Processes in Iodothiophenes

Following photoexcitation, a series of intramolecular relaxation processes compete with dissociation. These processes involve the redistribution of the absorbed energy within the molecule. rsc.orgaps.orgnih.gov In thiophene and its derivatives, ultrafast internal conversion from the initially excited electronic state (S1 or higher) to lower-lying states is a key relaxation pathway. hhu.dersc.orgpsu.edu

Non-Covalent Interactions and Supramolecular Assembly

Beyond its covalent reactivity, this compound is a powerful building block in supramolecular chemistry and crystal engineering, primarily through the formation of halogen bonds.

Halogen Bonding in Systems Featuring Polyiodinated Thiophenes (I···S and I···N Interactions)

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on another molecule. rsc.orgrsc.org The iodine atoms in this compound are particularly effective halogen bond donors due to the electron-withdrawing nature of the adjacent carbon atoms and the high polarizability of iodine.

Studies have identified halogen bonding between the iodine centers of tetraiodothiophene and the sulfur or nitrogen atoms of the thiocyanate (B1210189) anion (SCN-). mdpi.com In these systems, the SCN- ion can form multiple halogen bonds, leading to the formation of polymeric chains. mdpi.com These interactions are characterized by specific geometries, with the C-I···S or C-I···N angle being close to linear. The strength of these interactions can be comparable to that of hydrogen bonds, making them a reliable tool for directing molecular self-assembly. rsc.org The competition between hydrogen and halogen bonding can be influenced by the choice of co-formers and their respective donor and acceptor strengths. rsc.org In cocrystals involving diazine mono-N-oxides, both N···I and O···I halogen bonds have been observed and their relative strengths and directionalities compared. acs.orgresearchgate.net

Engineering Supramolecular Aggregates via Iodine-Mediated Interactions

The directionality and strength of halogen bonds make this compound an excellent candidate for the rational design of supramolecular aggregates. The ability of the four iodine atoms to participate in multiple halogen bonding interactions allows for the construction of complex, higher-order structures.

The formation of polymeric chains with thiocyanate is a prime example of how iodine-mediated interactions can be used to engineer supramolecular assemblies. mdpi.com By selecting appropriate halogen bond acceptors, it is possible to create a variety of network topologies, from simple one-dimensional chains to more complex two- or three-dimensional frameworks. This approach has been successfully employed with other polyiodinated molecules to create intricate supramolecular architectures. The principles of crystal engineering, which leverage these predictable non-covalent interactions, can thus be applied to this compound to design novel materials with specific structural and functional properties.

Iodine Binding with Thiophene-Based Chromophores

The interaction between iodine and thiophene-based chromophores has been a subject of significant scientific inquiry, particularly in the context of materials science and photochemistry. The electron-rich nature of the sulfur atom in the thiophene ring makes it susceptible to interactions with electrophilic species like iodine. This interaction is predominantly characterized as a halogen bond, a non-covalent interaction where a halogen atom acts as an electrophile. acs.orgmdpi.com

Research has demonstrated that iodine (I₂) can form a complex with thiophene-containing molecules. This binding is hypothesized to influence the electronic properties and performance of thiophene-based materials, for instance, in dye-sensitized solar cells (DSCs), where such interactions can be detrimental to device efficiency by promoting undesirable electron transfer processes. rsc.org

Spectroscopic and Computational Evidence

Studies employing various analytical techniques and computational methods have provided evidence for the formation of a charge-transfer complex between thiophene derivatives and iodine.

UV-Vis Spectroscopy: The interaction between thiophene-based dyes and iodine can be observed through changes in their UV-Vis absorption spectra. For example, the presence of iodine has been shown to cause a red-shift in the maximum absorption wavelength (λmax) of thiophene-containing dyes. rsc.org This shift to lower energy is consistent with the formation of a halogen bond, where the iodine molecule acts as an electron acceptor, thereby lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dye. rsc.org Comparative studies have shown that the shift in λmax is more significant for thiophene-based dyes compared to their furan-based analogs, suggesting a stronger interaction between iodine and the sulfur atom of thiophene. rsc.orgrsc.org

Raman Spectroscopy: Raman spectroscopy provides further evidence for the iodine-thiophene interaction. The appearance of new, intense peaks in the Raman spectra of thiophene dyes in the presence of iodine indicates a significant interaction between the dye molecules and I₂. rsc.orgrsc.org The changes in the Raman spectrum are more pronounced for thiophene-based dyes compared to furan-based ones, which is attributed to the sulfur atom facilitating a stronger halogen bonding event with iodine. rsc.org

Computational Studies: Density Functional Theory (DFT) calculations have been employed to model the interaction between thiophene-based dyes and iodine. These theoretical studies support the experimental findings, indicating the presence of a key geometric energy minimum in the ground state of the dye-I₂ complex for thiophene-based analogs, which is absent for their furan (B31954) counterparts. rsc.org These calculations help in visualizing the halogen bond and estimating its strength.

Research Findings on Iodine Binding

A systematic study on a series of thiophene and furan-based dye analogs has provided detailed insights into the nature of iodine binding. The following table summarizes the key findings from UV-Vis absorption studies on two pairs of analogous dyes, where one contains a thiophene ring and the other a furan ring.

| Dye (Heterocycle) | λmax without I₂ (nm) | λmax with I₂ (nm) | Δλmax (nm) |

| LD03 (Thiophene) | 503 | 510 | 7 |

| LD04 (Furan) | 497 | 500 | 3 |

| D35 (Thiophene) | Not specified | Not specified | Larger shift |

| AB3 (Furan) | Not specified | Not specified | Smaller shift |

Table 1: Comparison of the change in maximum absorption wavelength (Δλmax) for thiophene and furan-based dyes in the presence of iodine. Data extracted from a study on iodine binding with thiophene and furan based dyes for DSCs. rsc.org

The larger red-shift observed for the thiophene-based dyes (LD03 and D35) is attributed to a stronger halogen bonding interaction between the sulfur atom of the thiophene ring and the iodine molecule. rsc.org This is consistent with the hypothesis that the sulfur atom donates electron density to the iodine, leading to a more significant perturbation of the electronic structure of the chromophore. rsc.org

Furthermore, computational studies have been conducted to evaluate the binding of I₂ and triiodide (I₃⁻) to different electron-donating sites in organic sensitizers. These studies have found that while oxygen atoms can be preferred binding sites for I₂, the interaction with the sulfur atom in thiophene is significant and has been implicated in promoting charge recombination in DSCs. researchgate.net The potential for thiophene to bind I₂ is a critical consideration in the design of organic dyes for solar cell applications. researchgate.net

In the context of covalent organic polymers, the sulfur-rich nature of thiophene-based linkers has been exploited for iodine uptake. These materials have demonstrated rapid and reversible adsorption of volatile iodine, with high adsorption capacities. acs.org This highlights the practical implications of the iodine-thiophene interaction in materials designed for iodine capture and storage.

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy for Molecular Interactions

Vibrational spectroscopy is a powerful tool for examining the intramolecular forces and intermolecular interactions within 2,3,4,5-tetraiodothiophene. By analyzing the vibrational modes of the molecule, detailed information about its chemical bonds and non-covalent interactions can be obtained.

Raman spectroscopy is particularly effective for studying the interactions involving the four iodine atoms attached to the thiophene (B33073) ring. The formation of halogen bonds, a type of non-covalent interaction where a halogen atom acts as an electrophilic species, can be observed and characterized through shifts in vibrational frequencies. researchgate.netnsf.gov When this compound interacts with a halogen bond acceptor (a Lewis base), a charge transfer occurs from the acceptor to the donor molecule. researchgate.net This charge transfer alters the electron density around the carbon-iodine (C-I) bonds, leading to a weakening and lengthening of these bonds. researchgate.net

This perturbation is detectable in the Raman spectrum as a red-shift (a shift to lower wavenumbers) of the C-I stretching vibrations. The magnitude of this shift provides insight into the strength of the halogen bonding interaction. Theoretical models, often employing Density Functional Theory (DFT), can supplement experimental data by simulating the Raman spectra of halogen-bonded complexes, aiding in the assignment of vibrational modes and quantifying the charge transfer. nsf.gov Studies on similar iodinated aromatic compounds have demonstrated that frequency shifts of up to 8 cm⁻¹ can be observed upon the formation of halogen-bonded complexes, providing significant evidence of this interaction. researchgate.net The analysis of these vibrational changes is crucial for understanding the role of halogen bonding in the supramolecular assembly and crystal packing of this compound. nsf.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Observed Change Upon Halogen Bonding | Reason for Change |

|---|---|---|---|

| C-I Stretching | 150 - 250 | Red-shift (shift to lower wavenumber) | Weakening of the C-I bond due to charge transfer to the σ* orbital |

| Thiophene Ring Breathing | 800 - 900 | Minor shift | Indirect electronic perturbation of the ring system |

Electronic Absorption Spectroscopy for Electronic Transitions

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to investigate the electronic structure of molecules by probing the transitions of electrons between different energy levels.

The UV-Vis spectrum of thiophene and its derivatives is characterized by absorptions arising from π → π* and n → π* electronic transitions. youtube.comlibretexts.org In the thiophene ring, the π electrons of the conjugated system can be promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org For unsubstituted thiophene, these transitions typically occur in the UV region.

The introduction of four iodine atoms, as in this compound, is expected to significantly influence the electronic spectrum. Halogen substituents can exert both inductive and resonance effects. The high electronegativity of iodine leads to an inductive withdrawal of electron density from the thiophene ring. Conversely, the lone pairs on the iodine atoms can participate in resonance with the π-system of the ring. A key effect of heavy atom substitution is the bathochromic shift (a shift to longer wavelengths) of the absorption maxima. nih.gov This occurs because the iodine atoms extend the conjugation and lower the energy gap between the HOMO and LUMO. lumenlearning.com Consequently, polyiodinated thiophenes absorb light at longer wavelengths compared to the parent thiophene molecule. The intensity of these absorption bands, quantified by the molar absorptivity (ε), is also affected by the substituents.

| Transition Type | Description | Expected Wavelength Region | Effect of Iodination |

|---|---|---|---|

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | 200 - 400 nm | Bathochromic shift (to longer wavelengths) due to extended conjugation. |

| n → π | Excitation of a non-bonding electron (from sulfur) to a π antibonding orbital. | > 300 nm | Shift depends on the interplay of inductive and resonance effects. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹³C NMR is the relevant method, as the molecule contains no hydrogen atoms for ¹H NMR analysis.

The ¹³C NMR spectrum of this compound is predicted to be relatively simple due to the molecule's symmetry. The molecule possesses a C₂ axis of symmetry that passes through the sulfur atom and the midpoint of the C3-C4 bond. This symmetry makes the C2 and C5 carbon atoms chemically equivalent, and the C3 and C4 carbon atoms also chemically equivalent. Consequently, only two distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

The chemical shifts (δ) of these signals are influenced by the heavy iodine substituents. The iodine atoms cause a significant downfield shift for the directly attached carbons due to the "heavy atom effect." Therefore, the signal corresponding to the C2/C5 carbons would appear at a different chemical shift from the signal for the C3/C4 carbons. Typical chemical shifts for carbons in a thiophene ring appear in the aromatic region (approximately 125-150 ppm), but the direct attachment to iodine would shift these values considerably, likely to a higher field (lower ppm value) due to the specifics of the heavy atom effect on shielding. oregonstate.edulibretexts.org

| Carbon Atom(s) | Expected Number of Signals | Predicted Multiplicity (Proton-Decoupled) | Anticipated Chemical Shift (δ) Region |

|---|---|---|---|

| C2, C5 | 2 | Singlet | Aromatic region, influenced by heavy atom effect |

| C3, C4 | Singlet | Aromatic region, influenced by heavy atom effect |

Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide exact bond lengths, bond angles, and details of intermolecular interactions that dictate the crystal packing.

For this compound, obtaining a definitive X-ray crystal structure has proven to be challenging, with studies noting the difficulty in growing single crystals of suitable quality for diffraction experiments. However, if a structure were to be determined, it would provide invaluable information. Key structural parameters that would be elucidated include the C-S, C-C, and C-I bond lengths and the bond angles within the thiophene ring.

Furthermore, the analysis would reveal the nature of intermolecular interactions in the solid state. Given the presence of four iodine atoms, it is highly probable that C-I···S or C-I···I halogen bonds play a significant role in the crystal packing, alongside π-π stacking interactions between the thiophene rings. chimia.chcore.ac.uknih.gov Understanding these interactions is critical for correlating the molecular structure with the material's bulk properties.

| Structural Information | Description |

|---|---|

| Molecular Geometry | Precise bond lengths (C-C, C-S, C-I) and bond angles. |

| Crystal System & Space Group | Defines the symmetry and arrangement of molecules in the unit cell. |

| Intermolecular Interactions | Distances and angles of halogen bonds (e.g., C-I···S, C-I···I) and π-π stacking. |

| Molecular Packing | Overall arrangement of molecules in the crystal lattice. |

Core-to-Valence Transient Absorption Spectroscopy for Ultrafast Dynamics

Core-to-valence transient absorption spectroscopy is a cutting-edge technique used to track ultrafast electronic and structural changes in molecules on femtosecond (10⁻¹⁵ s) timescales. epfl.ch This method is particularly well-suited for studying the dynamics of photochemical reactions, such as bond cleavage, in molecules like this compound.

The technique operates on a pump-probe principle. An initial "pump" pulse, typically in the UV range, excites the molecule to a higher electronic state. This can initiate a chemical process, such as the dissociation of a C-I bond. A subsequent, time-delayed "probe" pulse, consisting of soft X-rays or extreme ultraviolet (XUV) radiation, then measures the absorption spectrum of the transient species. sandia.gov

A key advantage of this method is its element specificity. By tuning the probe pulse energy to the absorption edge of a specific element (e.g., the iodine 4d edge), one can selectively probe the electronic environment around that atom. aps.orgescholarship.org This allows researchers to follow the evolution of electronic states localized on the iodine atom as the C-I bond breaks. escholarship.org Such experiments can reveal the timescales for dissociation and identify transient molecular orbitals that are populated during the reaction, providing a direct window into the fundamental steps of the photochemical process. aps.orgescholarship.org

| Parameter | Information Gained |

|---|---|

| Pump-Probe Time Delay | Tracks the evolution of the photochemical reaction on a femtosecond timescale. |

| Probe Photon Energy (XUV) | Provides element- and site-specific information by targeting core-level absorptions (e.g., Iodine 4d). |

| Transient Absorption Features | Identifies the electronic character of transient states and photoproducts. |

| Appearance/Decay Kinetics | Determines the rates and timescales of bond cleavage and other ultrafast processes. |

Computational and Theoretical Investigations of 2,3,4,5 Tetraiodothiophene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide range of properties for 2,3,4,5-tetraiodothiophene, from its molecular orbitals to potential reaction mechanisms. researchgate.netmdpi.com

Elucidation of Electronic Structure and Molecular Orbitals (HOMO-LUMO Analysis)

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and stability. e3s-conferences.org A smaller gap generally implies higher reactivity.

For thiophene (B33073) derivatives, DFT calculations are frequently used to determine the energies of these frontier orbitals. The introduction of multiple, heavy halogen atoms like iodine onto the thiophene ring is known to significantly alter its electronic properties. Specifically, the high electronegativity and polarizability of iodine atoms lead to a lowering of both the HOMO and LUMO energy levels. This reduction in the energy gap makes the molecule more susceptible to electronic transitions and influences its potential applications in organic electronics. e3s-conferences.org DFT studies on various thiophene derivatives have demonstrated that such substitutions are a key strategy for tuning the electronic characteristics of these materials. arxiv.org

| Property | Thiophene (Calculated) | This compound (Predicted Effect) |

| HOMO Energy | ~ -6.5 eV | Lowered |

| LUMO Energy | ~ -0.5 eV | Lowered |

| HOMO-LUMO Gap | ~ 6.0 eV | Significantly Reduced |

Note: The values for thiophene are representative and can vary with the level of theory. The effect on this compound is a qualitative prediction based on established principles of halogen substitution.

The electron density in the HOMO orbital of substituted thienothiophenes is typically distributed across the entire molecule, while the LUMO is often localized on specific acceptor units, a feature that would be influenced by the four iodine atoms in tetraiodothiophene. researchgate.net

Prediction of Spectroscopic Properties and Reaction Pathways

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. nih.gov This method is crucial for predicting spectroscopic properties, such as UV-Vis absorption spectra. For this compound, TD-DFT can calculate the energies of electronic transitions, providing insight into its color and photochemical behavior. These calculations help assign spectral features observed experimentally and understand how the iodine substituents influence the absorption wavelengths.

Furthermore, DFT is a powerful tool for mapping out potential reaction pathways. By calculating the energies of reactants, transition states, and products, researchers can determine the activation barriers and thermodynamics of a chemical reaction. nih.gov For this compound, this could be applied to predict its reactivity in cross-coupling reactions, its stability, or its degradation mechanisms.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density of a molecule to characterize chemical bonding. nih.gov It is particularly useful for identifying and quantifying weak non-covalent interactions, which are crucial for understanding the crystal packing and supramolecular chemistry of this compound.

The presence of four iodine atoms makes halogen bonding a dominant non-covalent interaction. A halogen bond is a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In the solid state of this compound, numerous I···I, I···S, and I···π interactions are expected to dictate the crystal structure.

QTAIM analysis identifies bond critical points (BCPs) in the electron density between interacting atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. For weak, closed-shell interactions like halogen bonds, one typically finds low ρ values and small, positive values of ∇²ρ. nih.gov

| Interaction Type | Expected ρ(r) at BCP (a.u.) | Expected ∇²ρ(r) at BCP (a.u.) | Nature of Interaction |

| I···I Halogen Bond | Low | Small, Positive | Closed-Shell / Non-Covalent |

| I···S Interaction | Low | Small, Positive | Closed-Shell / Non-Covalent |

| I···π Interaction | Low | Small, Positive | Closed-Shell / Non-Covalent |

Ab Initio Molecular Dynamics Simulations for Photochemical Processes

Ab initio molecular dynamics (AIMD) combines electronic structure calculations with classical molecular dynamics to simulate the time evolution of a molecular system. This method is especially valuable for studying photochemical processes, where molecules absorb light and undergo rapid structural changes.

Simulations on the parent thiophene molecule have shown that upon photoexcitation, it can undergo ultrafast (within 100 femtoseconds) ring-opening through the cleavage of a carbon-sulfur bond. rsc.orgresearchgate.net This process involves transitions between different electronic states (internal conversion and intersystem crossing). rsc.org

For this compound, AIMD simulations would be critical to understanding how the heavy iodine atoms affect these dynamics. The C–I bond is significantly weaker than C–H or C–S bonds and is a likely site for photodissociation. escholarship.org AIMD studies on 2-iodothiophene (B115884) have confirmed that C-I bond cleavage is a major photochemical channel. escholarship.org In tetraiodothiophene, the presence of four iodine atoms would likely make C–I fission even more probable. Furthermore, the "heavy-atom effect" of iodine is expected to dramatically increase the rate of intersystem crossing from singlet to triplet excited states, potentially opening up different relaxation and reaction pathways compared to unsubstituted thiophene. rsc.org

Theoretical Prediction of Energetic and Thermodynamic Parameters

Computational chemistry allows for the accurate prediction of various energetic and thermodynamic parameters that are essential for understanding the stability and reactivity of a compound. Using methods like DFT, researchers can calculate key values for this compound. researchgate.net

The standard enthalpy of formation (ΔHf°), which quantifies the energy change when a compound is formed from its constituent elements in their standard states, is a fundamental thermodynamic property. Computational studies on other substituted thiophenes have successfully used DFT to calculate these values, showing good correlation with experimental data where available. researchgate.net Other important parameters that can be calculated include Gibbs free energy (ΔG), entropy (S), and heat capacity (Cp). pcbiochemres.commdpi.com These theoretical values are vital for chemical engineering applications, reaction planning, and predicting chemical equilibria.

| Parameter | Symbol | Description |

| Enthalpy of Formation | ΔHf° | Energy released or absorbed during the formation of the molecule from its elements. |

| Gibbs Free Energy | ΔG | Indicates the spontaneity of a process at constant temperature and pressure. |

| Entropy | S | A measure of the randomness or disorder of the molecule. |

| Heat Capacity | Cp | The amount of heat required to raise the temperature of the substance by one degree. |

| Ionization Potential | IP | The energy required to remove an electron from the molecule. |

| Electron Affinity | EA | The energy released when an electron is added to the molecule. |

Applications of 2,3,4,5 Tetraiodothiophene in Advanced Materials Science

Conjugated Polymers and Oligomers Based on Thiophene (B33073) Units

The unique structure of 2,3,4,5-tetraiodothiophene makes it a valuable building block for a variety of conjugated polymers and oligomers. The presence of iodine atoms allows for diverse polymerization and functionalization strategies, leading to materials with tailored properties for electronic and optoelectronic applications.

Synthesis of Polythiophenes and Fused Thiophene Conjugated Systems from Iodinated Precursors

Iodinated thiophenes are key starting materials in the synthesis of polythiophenes and fused thiophene systems. The carbon-iodine bond is relatively weak, making it susceptible to various coupling reactions. While direct research on the polymerization of this compound is limited in the available literature, the synthesis of polythiophenes from other iodinated precursors, such as 2,5-diiodothiophene, is well-established. These reactions often employ metal-catalyzed cross-coupling methods. nih.gov

For instance, the synthesis of poly(3,4-ethylenedioxythiophene) (PEDOT), a widely used conductive polymer, can be achieved through the polymerization of its iodinated derivatives. rsc.orgmdpi.comfrontiersin.org The general approach involves the formation of organometallic intermediates that subsequently undergo polymerization. This highlights the potential of using highly iodinated thiophenes like this compound to create novel polythiophene structures. The multiple iodine atoms could allow for the formation of crosslinked or two-dimensional polymer networks with unique electronic properties.

Furthermore, the reactivity of the iodine substituents enables the synthesis of fused thiophene conjugated systems. These reactions can lead to the formation of larger, more rigid planar molecules with extended π-conjugation, which are desirable for applications in organic electronics.

Charge Transport and Electronic Properties in Organic Semiconductor Materials

The electronic properties of polythiophenes are intrinsically linked to their molecular structure, particularly the degree of π-conjugation along the polymer backbone. The introduction of iodine atoms, as in polymers derived from this compound, is expected to significantly influence these properties. Halogenation is a known strategy to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in organic semiconductors. This tuning of the bandgap is crucial for optimizing the performance of electronic devices. mdpi.com

The electronic and optical properties of polythiophenes can be systematically studied by examining polymers with varying degrees of polymerization and different substituents. mdpi.comfrontiersin.orgnih.gov Theoretical calculations, such as density functional theory (DFT), are often employed to predict the HOMO and LUMO energy levels and the resulting band gaps. mdpi.com

Optoelectronic Device Performance (OFETs, OPTs, OLEDs)

Thiophene-based polymers are extensively used as the active layer in various optoelectronic devices, including organic field-effect transistors (OFETs), organic phototransistors (OPTs), and organic light-emitting diodes (OLEDs). The performance of these devices is directly related to the electronic properties of the polymer used.

While there is no specific data in the provided search results on the use of polymers derived from this compound in these devices, the general principles of thiophene-based organic electronics apply. In OFETs, the charge carrier mobility of the semiconducting polymer is a key performance metric. tcichemicals.commdpi.com The design of the polymer, including the nature of its substituents, plays a crucial role in achieving high mobility. rsc.org

In OLEDs, thiophene-containing molecules and polymers can be used as emitters or as part of the charge-transporting layers. beilstein-journals.orgbeilstein-archives.org The emission color and efficiency of an OLED are determined by the electronic structure of the emissive material. The ability to tune the bandgap of polythiophenes through halogenation suggests that derivatives of this compound could be explored for creating new emissive materials with specific color characteristics.

Table 1: Performance of Selected Thiophene-Based Organic Electronic Devices

| Device Type | Active Material | Key Performance Metric | Value |

| OFET | Pentacene | Hole Mobility | > 0.35 cm²/Vs |

| OFET | Poly(2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene) | Hole Mobility | High (comparable to amorphous silicon) |

| OLED | DMB-TT-TPA | Maximum Current Efficiency | 10.6 cd/A |

| OLED | DMB-TT-TPA | Maximum Power Efficiency | 6.70 lm/W |

Application in Dye-Sensitized Solar Cells (DSCs)

Dye-sensitized solar cells (DSSCs) are a promising photovoltaic technology that utilizes a dye molecule to absorb light and inject electrons into a wide-bandgap semiconductor. mdpi.com Organic dyes based on thiophene and its derivatives have been extensively investigated as sensitizers in DSSCs due to their strong light absorption in the visible spectrum and their ability to be chemically modified to optimize performance. mdpi.comnih.govntu.edu.twresearchgate.netnih.gov

Although no specific research was found on the use of this compound in the synthesis of dyes for DSSCs, the principles of dye design suggest potential avenues for its application. The thiophene core can be functionalized with donor and acceptor groups to create a "push-pull" electronic structure, which facilitates charge separation upon photoexcitation. The iodine atoms on the thiophene ring could serve as handles for further chemical modifications to fine-tune the dye's absorption spectrum and energy levels.

Table 2: Performance of Selected Dye-Sensitized Solar Cells with Thiophene-Based Dyes

| Dye Structure | Jsc (mA/cm²) | Voc (V) | PCE (%) |

| Thiophene-based organic dye 1 | 1.2 | 0.7 | 0.3 |

| Thieno[3,4-b]thiophene-based dye | - | - | 5.31 |

Modulation of Mechanical Properties through Doping in Conjugated Polythiophenes

The mechanical properties of conjugated polymers are crucial for their application in flexible and stretchable electronic devices. Doping, which is the process of introducing charge carriers into the polymer, can significantly alter not only the electrical conductivity but also the mechanical properties of polythiophenes. capes.gov.br

Studies on poly(3-alkylthiophenes) have shown that doping can lead to an enhancement of the stiffness and strength of the polymer films. kpi.ua This is attributed to the increased interchain interactions and changes in the polymer chain conformation upon doping. The nature of the dopant and the side chains on the polythiophene backbone also play a significant role in the resulting mechanical properties. chalmers.se

While there is no specific research on the mechanical properties of doped polythiophenes derived from this compound, it can be anticipated that the presence of the four iodine atoms would have a pronounced effect. The bulky and heavy iodine atoms would likely influence the polymer's morphology and its response to doping, potentially leading to materials with unique mechanical characteristics.

Catalytic Roles and Applications of 2,3,4,5 Tetraiodothiophene Derivatives

Thiophene (B33073) Derivatives as Ligands in Homogeneous Catalysis

Thiophene and its derivatives are a well-established class of ligands in homogeneous catalysis, primarily due to the coordinating ability of the sulfur atom and the diverse steric and electronic properties that can be introduced through substitution on the thiophene ring. nih.govepa.gov The sulfur atom in the thiophene ring can coordinate to a metal center, and the electronic nature of the thiophene ring can be tuned by substituents, which in turn influences the catalytic activity of the metal complex. researchgate.net

While there is a wealth of research on thiophene-based ligands, specific examples utilizing 2,3,4,5-tetraiodothiophene directly as a ligand are scarce in the literature. This is likely attributable to a combination of steric and electronic factors. The presence of four bulky iodine atoms would create significant steric hindrance around the sulfur atom, potentially impeding its coordination to a metal center. nih.govrsc.org Furthermore, the strong electron-withdrawing nature of the iodine atoms deactivates the thiophene ring, which could affect its interaction with a metal catalyst. researchgate.net The C-I bonds themselves are reactive and could undergo oxidative addition under conditions typically employed for homogeneous catalysis, leading to ligand degradation.

Despite these challenges, this compound is an important precursor for synthesizing thiophene-based ligands. The iodine atoms can be readily substituted via cross-coupling reactions to introduce a wide array of functional groups that can act as coordinating moieties. For instance, phosphine (B1218219) groups, which are excellent ligands for many transition metals, can be introduced through reactions of the iodinated thiophene with appropriate phosphine-containing reagents. nih.gov This allows for the creation of mono-, di-, tri-, and tetra-substituted phosphine ligands with a rigid thiophene backbone, offering precise control over the ligand's steric and electronic profile.

The general approach to synthesizing such ligands from this compound is outlined below:

| Ligand Type | Synthetic Strategy | Potential Catalytic Application |

| Monophosphine | Selective cross-coupling at one C-I bond with a phosphine-containing nucleophile. | Palladium-catalyzed cross-coupling reactions. mdpi.com |

| Diphosphine (chelating) | Sequential cross-coupling at adjacent C-I bonds (e.g., C2 and C3) with phosphine precursors. | Asymmetric hydrogenation, hydroformylation. |

| Diphosphine (bridging) | Cross-coupling at non-adjacent C-I bonds (e.g., C2 and C5) to create ligands for dinuclear complexes. | Carbonylation reactions, polymerization. |

| Tetraphosphine | Exhaustive cross-coupling at all four C-I bonds to generate multidentate ligands. | Catalysis on complex substrates, catalyst immobilization. |

These synthetic strategies highlight the utility of this compound as a scaffold for ligand design, even if it does not function as a ligand itself.

Integration of Thiophene-Derived Moieties in Heterogeneous Catalysis Systems

The principles of heterogeneous catalysis rely on the interaction of reactants with the surface of a solid catalyst. Thiophene-derived moieties can be incorporated into such systems either as the catalytically active site itself or as a structural component of a porous support material. mdpi.com

This compound is a prime candidate for the synthesis of such materials. The four reactive C-I bonds allow it to act as a tetrahedral building block for the construction of three-dimensional porous polymers and covalent organic frameworks (COFs). tcichemicals.com These materials are of great interest in heterogeneous catalysis due to their high surface area, tunable porosity, and thermal stability. mdpi.com For example, thiophene-based metal-organic frameworks (MOFs) have been investigated for applications such as iodine capture, indicating the utility of the thiophene core in constructing robust porous materials. researchgate.netresearchgate.net

The general strategy for integrating this compound into heterogeneous catalysts involves using it as a polyfunctional linker. Through reactions like Sonogashira or Suzuki cross-coupling, the iodine atoms can be replaced with other organic groups to form a rigid, three-dimensional network.

| Material Type | Synthetic Approach from this compound | Potential Catalytic Application |

| Covalent Organic Framework (COF) | Polycondensation reactions with other multifunctional monomers (e.g., boronic acids, amines). | Photocatalysis, gas-phase reactions. |

| Porous Aromatic Framework (PAF) | Homocoupling of this compound-derived monomers. | Selective oxidation, reduction reactions. |

| Functionalized Polymers | Grafting of catalytically active metal complexes onto a polymer backbone derived from tetraiodothiophene. | Flow chemistry, continuous processing. |

Furthermore, the C-I bonds can be used to anchor catalytically active metal nanoparticles or complexes to a solid support. This post-synthetic modification approach allows for the creation of highly active and recyclable heterogeneous catalysts. The thiophene moiety in such systems can also play a role in modulating the electronic properties of the anchored catalytic species.

Application in Multi-component Reactions and Complex Organic Transformations

Multi-component reactions (MCRs) are chemical reactions where three or more reactants combine in a single step to form a product that contains atoms from all the starting materials. nih.govresearchgate.net While this compound is not typically a direct participant in known MCRs for the synthesis of thiophenes, its derivatives can be accessed through such methods.

The primary application of this compound in complex organic transformations lies in its use as a scaffold for sequential cross-coupling reactions. The differential reactivity of the C-I bonds at the α (2,5) and β (3,4) positions of the thiophene ring can, in principle, be exploited to achieve selective and sequential functionalization. This allows for the construction of highly substituted, non-symmetrical thiophene derivatives in a controlled manner. tcichemicals.comnih.gov

A hypothetical sequential cross-coupling strategy for this compound is presented below:

| Step | Reaction | Conditions | Product |

| 1 | Selective Suzuki coupling at C2 | Pd catalyst with a sterically hindered ligand, 1 equivalent of boronic acid. | 2-Aryl-3,4,5-triiodothiophene |

| 2 | Sonogashira coupling at C5 | Pd/Cu catalyst system, terminal alkyne. | 2-Aryl-5-alkynyl-3,4-diiodothiophene |

| 3 | Stille coupling at C3 | Pd catalyst, organostannane reagent. | 2-Aryl-3-alkyl-5-alkynyl-4-iodothiophene |

| 4 | Buchwald-Hartwig amination at C4 | Pd catalyst with a specialized ligand, amine. | Fully substituted 2,3,4,5-tetra-functionalized thiophene |

This step-wise approach allows for the precise installation of different functional groups, leading to complex molecules that would be difficult to synthesize by other means. scribd.comunine.ch The resulting highly substituted thiophenes have potential applications in materials science, medicinal chemistry, and as ligands for catalysis. The C-I bonds in partially substituted intermediates are also amenable to further transformations, such as iodocyclization reactions. organic-chemistry.org

The versatility of this compound as a building block is further demonstrated by its use in the synthesis of π-conjugated polycyclic compounds. For instance, it can serve as a starting material for the construction of thiophene-fused analogues of complex aromatic systems. nih.govbeilstein-journals.org

Future Research Directions and Interdisciplinary Challenges

Application of Artificial Intelligence and Machine Learning for Polyiodinated Thiophene (B33073) Discovery

The convergence of artificial intelligence (AI) and chemistry is poised to revolutionize the discovery and design of new materials and molecules, including complex polyiodinated thiophenes. jst.go.jp Machine learning (ML) and deep learning models can navigate the vast chemical space of thiophene derivatives far more efficiently than traditional experimental approaches. wikipedia.orgiust.ac.ir These computational tools can predict the physicochemical properties of undiscovered compounds, accelerating the identification of candidates with desired functionalities for materials science or medicinal chemistry. wikipedia.orglnpu.edu.cn

One of the primary applications of AI in this context is the development of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. By training algorithms on existing data sets of halogenated compounds, researchers can create robust models that predict key parameters such as electronic bandgaps, charge mobility, and even biological activity for novel polyiodinated thiophenes. ethz.ch For instance, deep learning models are being used to predict the high-pressure density of thiophene derivatives based on their critical properties, providing valuable insights for material design under extreme conditions. wikipedia.orgiust.ac.ir This predictive power saves significant time and resources by prioritizing the synthesis of only the most promising candidates. ethz.ch

Furthermore, generative AI models can design new polyiodinated thiophene structures de novo. acs.orgdntb.gov.ua By providing the model with a desired set of properties, it can generate novel molecular architectures that are likely to exhibit those characteristics. These models can also be guided to optimize for synthetic accessibility, bridging the gap between virtual design and laboratory reality. jst.go.jp The integration of AI into an automated "One Chemistry" model could eventually predict everything from molecular properties to generation and synthesis pathways, dramatically accelerating the innovation cycle. jst.go.jp

| AI/ML Application Area | Objective | Potential Impact on Polyiodinated Thiophene Research |

| Predictive Modeling (QSPR/QSAR) | Predict electronic, optical, and biological properties of novel compounds. | Rapidly screen virtual libraries to identify candidates for organic semiconductors, sensors, or pharmaceuticals. |

| Generative Models | Design new molecules with specific, targeted functionalities. | Create bespoke 2,3,4,5-tetraiodothiophene derivatives optimized for applications like solar cells or as therapeutic agents. |

| Synthesis Prediction | Identify and optimize synthetic routes for target molecules. | Suggest more efficient or sustainable pathways for producing complex polyiodinated thiophenes. |

| High-Throughput Virtual Screening | Screen millions of potential compounds against a biological target or for a material property. | Accelerate the discovery of new drugs or materials based on the polyiodinated thiophene scaffold. lnpu.edu.cn |

This table illustrates the key areas where Artificial Intelligence (AI) and Machine Learning (ML) can significantly advance research on polyiodinated thiophenes.

Development of Sustainable and Green Synthetic Methodologies for Halogenated Thiophenes

Traditional methods for the halogenation of aromatic compounds, including thiophenes, often rely on harsh reagents, toxic solvents, and energy-intensive conditions, generating significant chemical waste. rsc.org The development of sustainable and green synthetic methodologies is a critical challenge for the future of halogenated thiophene chemistry. The principles of green chemistry—such as waste prevention, atom economy, use of safer solvents, and energy efficiency—are guiding the innovation of new synthetic protocols. rsc.org

Significant progress has been made in creating more environmentally benign halogenation processes. One promising approach involves using simple sodium halides (e.g., sodium iodide) as the source of the electrophilic halogen. mt.comamericanpharmaceuticalreview.com These methods often use environmentally friendly solvents like ethanol (B145695) and can proceed under mild conditions, resulting in high yields of the desired halogenated products with reduced environmental impact. mt.com For instance, the electrophilic chlorocyclization of 2-alkynylthioanisole has been achieved using table salt (NaCl) as the chlorine source. americanpharmaceuticalreview.com Similar green methodologies have been successfully applied for bromo- and iodocyclization reactions. americanpharmaceuticalreview.com

Other innovative green strategies include:

Transition-Metal-Free Reactions: Avoiding heavy metal catalysts reduces toxicity and simplifies purification. Methods using potassium sulfide (B99878) or elemental sulfur as the sulfur source represent a move in this direction. lnpu.edu.cn

Use of Water as a Solvent: Performing reactions in water is a cornerstone of green chemistry. The Pd-catalyzed direct C–H arylation of thiophene derivatives has been successfully demonstrated using industrial wastewater as the sole reaction medium, showcasing a virtuous repurposing of waste streams. rsc.org

Solvent-Free and Multicomponent Reactions (MCRs): MCRs that proceed without a solvent, such as the synthesis of thiophene derivatives at 65 °C in a single step, significantly enhance efficiency and reduce waste. lnpu.edu.cn

Microwave-Assisted Synthesis: Using microwave irradiation can drastically shorten reaction times and improve yields, contributing to energy efficiency. rsc.org

| Synthetic Method | Traditional Approach | Green Alternative | Key Advantages of Green Method |

| Iodination Reagent | Molecular Iodine (I₂) with strong oxidizers (e.g., nitric acid). iust.ac.ir | N-Iodosuccinimide (NIS) with an acid catalyst in ethanol. futurity-proceedings.com | Milder conditions, avoids corrosive acids, easier purification. |

| Halogen Source | Elemental halogens (e.g., Br₂, Cl₂). | Sodium halides (e.g., NaBr, NaCl) with an oxidant. mt.comamericanpharmaceuticalreview.com | Safer and less toxic reagents, environmentally benign. |

| Solvent | Chlorinated solvents (e.g., CCl₄, CHCl₃). | Ethanol mt.com, Water rsc.org, or solvent-free conditions. lnpu.edu.cn | Reduced toxicity, lower environmental impact, improved safety. |

| Catalyst | Heavy metal catalysts (e.g., AlCl₃ for Friedel-Crafts). iust.ac.ir | Transition-metal-free systems or recyclable catalysts. cardiff.ac.uk | Lower toxicity, reduced contamination of products, cost savings. |

This table compares traditional and emerging green synthetic methodologies for the preparation of halogenated thiophenes, highlighting the advantages of sustainable approaches.

Exploration of Novel Functions and Emerging Interdisciplinary Applications

The unique structure of this compound—a planar aromatic core heavily substituted with polarizable iodine atoms—makes it a compelling candidate for a range of interdisciplinary applications far beyond its role as a synthetic intermediate. The presence of four iodine atoms significantly alters the electronic properties of the thiophene ring, lowering the HOMO and LUMO energy levels, which is a key strategy for tuning the bandgap of organic semiconducting materials. nih.gov

Future research will likely focus on exploiting these properties in several key areas:

Materials Science and Organic Electronics: Highly halogenated thiophenes are of great interest for creating advanced organic materials. nih.gov The modified electronic structure of this compound could be beneficial for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. rsc.org Halogenated thiophenes have already been demonstrated to be effective solvent additives for mediating morphology and achieving high-efficiency organic solar cells. rsc.org

Crystal Engineering and Supramolecular Chemistry: The iodine atoms on the thiophene ring are capable of forming strong, directional non-covalent interactions known as halogen bonds. nih.gov This provides a powerful tool for controlling the self-assembly of molecules in the solid state, allowing for the rational design of crystalline materials with specific topologies and functions. nih.gov

Medicinal Chemistry and Drug Design: The thiophene ring is a "privileged scaffold" found in numerous approved drugs. lnpu.edu.cn While this compound itself is not a therapeutic, it can serve as a versatile building block for more complex molecules. For example, novel 2,3,4,5-tetra-substituted thiophene derivatives have been designed and synthesized as potent and selective PI3Kα inhibitors with significant antitumor activity. researchgate.net The ability to functionalize the four iodine positions through reactions like cross-coupling allows for the creation of diverse molecular libraries for drug discovery.

Advanced In-Situ Characterization Techniques for Real-Time Mechanistic Studies

The synthesis of polyhalogenated compounds like this compound can be complex. The halogenation of thiophene is extremely rapid, and reactions can easily proceed to full substitution. iust.ac.ir Traditional analytical methods, which involve taking samples for offline analysis, often fail to capture the transient intermediates and rapid kinetics that define the reaction mechanism. To overcome this, future research will increasingly rely on advanced in-situ and operando characterization techniques.

Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical parameters. wikipedia.orgmt.com Spectroscopic PAT tools are particularly powerful for mechanistic studies:

In-situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques allow for the continuous monitoring of reactant consumption, intermediate formation, and product generation directly within the reaction vessel. mt.comamericanpharmaceuticalreview.com By tracking the vibrational modes of specific functional groups in real-time, researchers can gain detailed insights into reaction kinetics and pathways without disturbing the system. americanpharmaceuticalreview.com

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR and other in-situ NMR methods can provide detailed structural information on species present in the reaction mixture as it evolves. cardiff.ac.ukrsc.org This is invaluable for identifying short-lived intermediates and understanding complex reaction networks, such as those involved in the stepwise iodination of the thiophene ring. cardiff.ac.uk

By applying these advanced techniques, researchers can move beyond a "black box" understanding of thiophene halogenation. Real-time data can be used to build accurate kinetic models, optimize reaction conditions to maximize yield and minimize byproducts, and ensure process safety and consistency. mt.comamericanpharmaceuticalreview.com This deeper mechanistic understanding is essential for developing robust and scalable syntheses, particularly as these molecules move from laboratory curiosities to valuable components in advanced materials and pharmaceuticals.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2,3,4,5-Tetraiodothiophene, and how can its purity be validated?

- Methodological Answer : The synthesis typically involves direct iodination of thiophene derivatives using iodine monochloride (ICl) or iodine with a Lewis acid catalyst (e.g., FeCl₃) under controlled conditions. Key steps include stoichiometric control to avoid over-iodination and purification via recrystallization using solvents like dichloromethane/hexane. Purity validation requires a combination of techniques:

- NMR Spectroscopy : Confirm substitution pattern via <sup>1</sup>H/<sup>13</sup>C NMR absence of aromatic protons and iodine-induced deshielding .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks at m/z 587.7262 (C₄I₄S) .

- Elemental Analysis : Ensure iodine content aligns with theoretical values (≈86.5% by weight) .

Q. How does this compound’s stability vary under different storage conditions?

- Methodological Answer : Stability testing involves:

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (typically >200°C for iodinated aromatics).

- Light Sensitivity : Store in amber vials at –20°C to prevent photolytic degradation, as iodine bonds are prone to cleavage under UV light .

- Moisture Control : Use desiccants in storage environments, as hygroscopicity may lead to hydrolysis in polar solvents .